O-Desisopropyl-O-methyl Bisoprolol Hemifumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

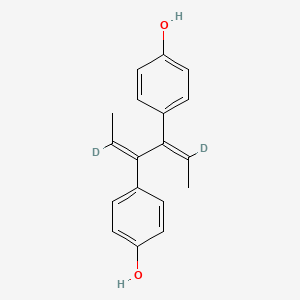

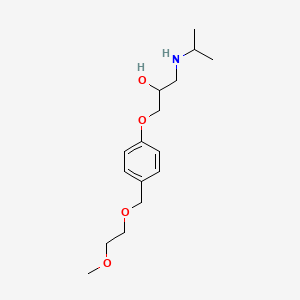

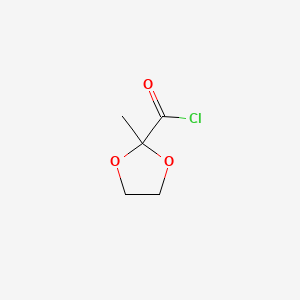

“O-Desisopropyl-O-methyl Bisoprolol Hemifumarate” is a biochemical compound with the molecular formula C16H27NO4•1/2C4H4O4 and a molecular weight of 355.43 . It’s used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 48 bonds. There are 21 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 2 ethers (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The molecular weight of “O-Desisopropyl-O-methyl Bisoprolol Hemifumarate” is 355.43 . It has the molecular formula C16H27NO4•1/2C4H4O4 .Scientific Research Applications

Proteomics Research

“O-Desisopropyl-O-methyl Bisoprolol Hemifumarate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.

Drug Synthesis

This compound is associated with the synthesis of the β-blocker (S)-bisoprolol hemifumarate . It’s used in the transesterification reaction of the racemic chlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol . Understanding the synthesis process can help improve the production efficiency and purity of the drug.

Impurity Profiling

“Bisoprolol EP Impurity Q” is an impurity associated with the widely used Bisoprolol drug . Impurity profiling is crucial in pharmaceutical research as it can provide insights into the safety and efficacy of the drug. It can help identify, quantify, and eliminate potential impurities, thereby ensuring the quality of the drug.

Quality Control

This compound can be used for Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Bisoprolol . Quality control is essential in pharmaceutical manufacturing to ensure the drug meets the required safety and efficacy standards.

Analytical Method Development

“Bisoprolol EP Impurity Q” can be used for the analytical method development . Analytical methods are crucial in pharmaceutical research for the identification and quantification of compounds, impurities, and degradation products in drug substances and products.

Drug Discovery Solutions

It’s used in drug discovery solutions . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. This compound can be used to study the drug’s mechanism of action, potential side effects, and effectiveness.

Safety and Hazards

Mechanism of Action

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate

, also known as Bisoprolol EP Impurity Q , is a compound of interest in the field of proteomics research . Here is an overview of its mechanism of action:

Target of Action

Considering its relation to bisoprolol, it’s likely that it targets β1-adrenergic receptors, which play a crucial role in regulating heart function .

Biochemical Pathways

Β1-adrenergic antagonists like bisoprolol generally affect pathways related to heart rate and blood pressure regulation .

Result of Action

Β1-adrenergic antagonists typically result in decreased heart rate and blood pressure .

properties

IUPAC Name |

1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWDDLNGKAKJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate | |

CAS RN |

1346604-00-9 |

Source

|

| Record name | 1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-[(2-Methoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ8JL4ZX42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)